2-(Sulfooxy)-L-phenylalanine
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Overview
Description
2-(Sulfooxy)-L-phenylalanine is a sulfonated derivative of the amino acid L-phenylalanine This compound is characterized by the presence of a sulfooxy group (-OSO3H) attached to the phenyl ring of L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sulfooxy)-L-phenylalanine typically involves the sulfonation of L-phenylalanine. This can be achieved by reacting L-phenylalanine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the sulfonation process.
Chemical Reactions Analysis
Types of Reactions: 2-(Sulfooxy)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfooxy group, reverting to L-phenylalanine.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: L-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
2-(Sulfooxy)-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Sulfooxy)-L-phenylalanine exerts its effects involves its interaction with specific molecular targets. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
L-phenylalanine: The parent amino acid without the sulfooxy group.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.
3-(Sulfooxy)-L-tyrosine: A sulfonated derivative of tyrosine.
Uniqueness: 2-(Sulfooxy)-L-phenylalanine is unique due to the specific position of the sulfooxy group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
686717-61-3 |
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Molecular Formula |
C9H11NO6S |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-sulfooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO6S/c10-7(9(11)12)5-6-3-1-2-4-8(6)16-17(13,14)15/h1-4,7H,5,10H2,(H,11,12)(H,13,14,15)/t7-/m0/s1 |
InChI Key |
QTCRLZGTYUJQIE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)OS(=O)(=O)O |
Origin of Product |
United States |
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